2,2-Diphenylpropanal

説明

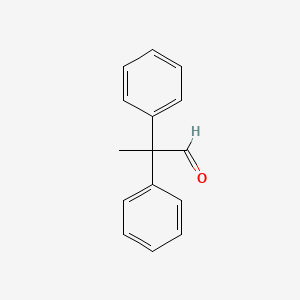

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-diphenylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMWEJUBAXMERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework of α,α Disubstituted Aldehydes in Synthetic Strategies

The synthetic utility of aldehydes is often dictated by the nature of the substituents at the α-carbon, the carbon atom adjacent to the carbonyl group. α,α-Disubstituted aldehydes are a special class of carbonyl compounds that possess two substituents at this position, a structural feature that imparts unique chemical properties and reactivity.

A defining characteristic of these aldehydes is the absence of α-hydrogens. This lack of acidic protons prevents the formation of enolates under typical basic conditions, thereby inhibiting classical reactions such as aldol (B89426) condensations and halogenations at the α-position. This inherent stability against self-condensation allows for a range of selective transformations at the carbonyl group without competing side reactions.

Furthermore, the presence of two substituents at the α-carbon creates significant steric hindrance around the carbonyl group. This steric bulk can influence the stereochemical outcome of nucleophilic additions to the carbonyl, providing a means to control the formation of new stereocenters. The development of organocatalytic methods has been particularly impactful, enabling highly enantioselective additions to α,α-disubstituted aldehydes. For instance, chiral amine-based catalysts have been successfully employed in the asymmetric α-nitrogenation of these aldehydes using azodicarboxylates as the nitrogen source, leading to the formation of valuable quaternary α-amino aldehydes with high enantioselectivity. acs.org Similarly, direct asymmetric Michael additions of α,α-disubstituted aldehydes to acceptors like β-nitrostyrenes have been developed to generate products with all-carbon quaternary stereocenters. acs.org These strategies highlight how the unique structural framework of α,α-disubstituted aldehydes can be exploited to achieve high levels of stereocontrol in carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgacs.org

Significance of 2,2 Diphenylpropanal As a Representative Aldehyde Synthon

In the context of retrosynthetic analysis, a "synthon" is a conceptual unit within a molecule that represents a potential starting material for a synthesis. 2,2-Diphenylpropanal is an exemplary aldehyde synthon, serving as a versatile building block for the introduction of the 2,2-diphenylpropyl moiety into larger, more complex molecules. The two phenyl groups at the α-position not only provide steric bulk but also exert electronic effects that can influence the reactivity of the aldehyde.

The utility of this compound as a synthon is demonstrated in its participation in various synthetic transformations. For example, it can undergo nucleophilic addition reactions, where the aldehyde carbon acts as an electrophile. Due to the steric hindrance from the diphenyl groups, these reactions can exhibit high diastereoselectivity. The resulting alcohols, such as 2,2-diphenylpropane-1,3-diol, can serve as precursors to other functional groups or as key intermediates in the synthesis of target molecules. nih.gov

The compound can also be a precursor in the synthesis of other valuable materials. For instance, while not a direct reaction of the propanal itself, the related structure 2,2-diphenylpropane (B1583060) (cumene) is a key component in the synthesis of bisphenol A analogues, which are monomers for polymers like polycarbonates and epoxy resins. researchgate.net This highlights the industrial relevance of the core 2,2-diphenylpropane structure for which this compound is a functionalized derivative.

Scope and Academic Relevance of Research on 2,2 Diphenylpropanal

Strategies Involving Epoxide Rearrangements to this compound

Epoxide isomerization represents a significant route for synthesizing aldehydes and ketones. This transformation typically involves the rearrangement of the epoxide ring, often facilitated by Lewis or Brønsted acids, leading to the formation of a carbonyl group.

Indium(III) chloride (InCl₃) has emerged as a mild and highly effective catalyst for the rearrangement of epoxides to carbonyl compounds acs.org. This method is particularly advantageous for aryl-substituted epoxides, which isomerize with excellent regioselectivity, primarily through the cleavage of the benzylic C-O bond, yielding a single carbonyl product acs.org. The reaction proceeds rapidly at room temperature, typically within 10 to 50 minutes, and is compatible with various acid-sensitive functional groups acs.org.

For the specific synthesis of this compound, the rearrangement of 2-methyl-2,3-diphenyloxirane (B78116) using InCl₃ in a solvent like Tetrahydrofuran (THF) at room temperature has been reported to yield the target aldehyde in high yields acs.org. This catalytic system offers a significant improvement over traditional Lewis acids like BF₃ due to its milder nature and enhanced selectivity, minimizing side reactions such as skeletal rearrangement researchgate.net, acs.org.

Table 2.1.1: Indium(III) Chloride-Catalyzed Epoxide Rearrangement

| Starting Material | Catalyst | Solvent | Temperature | Reaction Time | Product | Key Features | Reference |

| 2-Methyl-2,3-diphenyloxirane | InCl₃ | THF | Room Temperature | 10-50 min | This compound | High yield, mild conditions, selective, compatible with acid-sensitive groups | acs.org |

| Various aryl-substituted epoxides | InCl₃ | THF | Room Temperature | 10-50 min | Aldehydes/Ketones | High regioselectivity via benzylic C-O cleavage, fast reaction rates | acs.org |

Beyond indium(III) chloride, other catalytic systems have been explored for the isomerization of epoxides to aldehydes and ketones. Palladium catalysts, particularly those involving Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., PR₃), have shown high efficacy in isomerizing aryl-substituted epoxides to benzylic aldehydes and ketones with excellent regioselectivity and yield mdma.ch, acs.org. These reactions typically occur under mild conditions, utilizing solvents such as tert-butyl alcohol mdma.ch, acs.org.

Heterogeneous catalysts like Nafion-H have also been employed, offering an efficient and straightforward method for epoxide isomerization to carbonyl products in high yields researchgate.net. Furthermore, supramolecular organic nano-capsules, acting as metal-free catalysts, have demonstrated the ability to promote epoxide isomerization, particularly for aromatic epoxides, by providing a unique nano-environment and weak Brønsted acidity unive.it. Rhodium(I) catalysts are effective for the isomerization of 1,3-diene monoepoxides to α,β-unsaturated carbonyl compounds researchgate.net.

Table 2.1.2: Diverse Catalytic Systems for Epoxide Isomerization

| Catalyst System | Substrate Class | Product Type | Key Features | Reference |

| Pd(OAc)₂/PR₃ | Aryl-substituted epoxides | Benzylic Aldehydes/Ketones | High selectivity, good to excellent yields, mild conditions | mdma.ch, acs.org |

| Nafion-H | Various epoxides | Aldehydes/Ketones | Efficient, simple, high yields | researchgate.net |

| Rh(I) | 1,3-Diene monoepoxides | α,β-Unsaturated Carbonyls | Selective formation of (E)-isomers | researchgate.net |

| Supramolecular Nano-capsules | Aromatic epoxides | Aldehydes/Ketones | Metal-free, weak Brønsted acidity, nano-environment, good conversion | unive.it |

Alternative Synthetic Routes to this compound Derivatives

Various other synthetic strategies can be employed to access this compound and its related structures, including the oxidation of corresponding alcohols and carbon-carbon bond-forming reactions.

The oxidation of secondary alcohols to aldehydes is a fundamental transformation in organic synthesis. Precursors such as 2,2-Diphenylpropanol can be converted to this compound using standard oxidizing agents. While specific detailed reports for this exact substrate are not extensively detailed in the provided search results, common reagents like Pyridinium Chlorochromate (PCC) or TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) in combination with a co-oxidant are well-established for such conversions slideshare.net. These methods typically offer good yields and selectivity for aldehyde formation.

Table 2.2.1: Oxidation of Alcohols to Aldehydes

| Starting Material | Oxidizing Agent(s) | Product | General Method Notes | Reference |

| 2,2-Diphenylpropanol | TEMPO or PCC | This compound | Standard oxidation of secondary alcohols to aldehydes | slideshare.net |

The aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction between an enolate (or enol) of one carbonyl compound and the carbonyl group of another, typically forming a β-hydroxy aldehyde or ketone. Subsequent dehydration can lead to α,β-unsaturated carbonyl compounds sigmaaldrich.com, libretexts.org, magritek.com. This reaction is fundamental for constructing complex carbon skeletons.

While direct synthesis of this compound via aldol condensation of simple precursors is not explicitly detailed, related diphenylpropanal structures can be accessed. For instance, the aldol condensation between benzaldehyde (B42025) and propanal under basic conditions has been reported to yield 3,3-diphenylpropanal, demonstrating the feasibility of forming diphenylpropanal frameworks through this methodology benchchem.com. The general mechanism involves base or acid catalysis, with the formation of an enolate intermediate followed by nucleophilic attack on another carbonyl sigmaaldrich.com, libretexts.org, magritek.com.

Table 2.2.2: Aldol Condensation for Diphenylpropanal Frameworks

| Reactants | Catalyst | Conditions | Product (Related) | Key Features | Reference |

| Benzaldehyde + Propanal | Base | Basic conditions | 3,3-Diphenylpropanal | C-C bond formation, precursor to diphenylpropanal structures | benchchem.com |

| General Aldehydes/Ketones | Acid/Base | Varies | β-Hydroxy Carbonyls | Fundamental C-C bond formation, leads to enones upon dehydration | sigmaaldrich.com, libretexts.org |

Reactions involving alpha-substitution of carbonyl compounds are crucial for modifying the carbon skeleton adjacent to the carbonyl group. These transformations typically proceed through enol or enolate intermediates, which act as nucleophiles to react with electrophiles msu.edu, libretexts.org, libretexts.org. Methods such as alpha-halogenation and alpha-alkylation are prominent examples.

Alpha-alkylation, in particular, allows for the formation of new carbon-carbon bonds at the alpha position of ketones and aldehydes, often utilizing strong bases like Lithium Diisopropylamide (LDA) to generate enolates, or employing transition metal catalysts (e.g., Palladium, Ruthenium, Indium) with alcohols or alkyl halides msu.edu, libretexts.org, organic-chemistry.org. While these methods are general for carbonyl compounds, they represent a class of reactions that could be adapted for the synthesis of specific this compound derivatives or related structures by employing appropriately substituted starting materials. The availability of this compound as a substrate in other chemical studies nih.gov, rsc.org suggests that robust synthetic routes exist for its preparation.

Table 2.2.3: Alpha-Substitution Reactions of Carbonyl Compounds

| Reaction Type | Intermediate(s) | Electrophile/Reagent | Catalysts/Bases | Product Type | Key Features | Reference |

| Alpha-Alkylation | Enolates | Alkyl Halides/Alcohols | Strong Bases/Metal Catalysts | α-Alkylated Carbonyls | C-C bond formation at α-position, versatile for complex molecule synthesis | msu.edu, libretexts.org, organic-chemistry.org |

| Alpha-Halogenation | Enols/Enolates | Halogens (Br₂, Cl₂) | Acid/Base | α-Halo Carbonyls | Introduction of halogens at α-position | msu.edu, libretexts.org |

List of Compounds Mentioned:

this compound

2-Methyl-2,3-diphenyloxirane

2,2-Diphenylpropanol

3-Hydroxy-2,3-diphenylpropanal

3,3-Diphenylpropanal

Stilbene oxides (cis- and trans-)

Diphenylacetaldehyde (B122555)

Desoxybenzoin

Isopropyl methyl ketone

Phenylacetaldehyde

α,β-Unsaturated aldehydes and ketones

3-oxo-3,3-diphenylpropanamide

3-amino-3,3-diphenylpropanamide

Cinnamonitrile (3-phenylacrylonitrile)

3,3-Diphenylpropionitrile

3-hydroxy-3,3-diphenylpropanamide (B6351888)

Benzaldehyde

Propanal

Acetone

p-Anisaldehyde (4-methoxybenzaldehyde)

3-methyl-butanal (isovaleraldehyde)

4-hydroxy-4-methyl-2-pentanone

4-methyl-3-penten-2-one

Acetaldehyde

2-phenylpropionaldehyde

Pivalaldehyde

Reactions Involving the Aldehyde Functionality of this compound

The aldehyde group in this compound is the primary site of chemical reactivity, undergoing a range of transformations typical of aldehydes, but often with modified reactivity due to the bulky diphenylmethyl group.

Nucleophilic Additions and Condensations

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. researchgate.netresearchgate.net In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net The rate and equilibrium of these additions are sensitive to both steric and electronic factors. For this compound, the significant steric hindrance imposed by the two phenyl groups at the α-position can be expected to influence the approach of nucleophiles.

Condensation reactions, which combine two molecules with the elimination of a small molecule like water, are also characteristic of aldehydes. nih.govchemrxiv.orgyoutube.com Common examples include the aldol and Knoevenagel condensations. While specific studies on the condensation reactions of this compound are not extensively detailed in the provided search results, the general principles of these reactions would apply, with the bulky substituent likely affecting reaction rates and product distributions.

Oxidative Transformations of this compound

The aldehyde group of this compound can be oxidized to a carboxylic acid or other oxidized products under appropriate conditions.

Aerobic oxidation reactions catalyzed by transition metals, such as cobalt, are of significant interest for their synthetic utility and environmental compatibility. youtube.comlumenlearning.commasterorganicchemistry.com These reactions can be employed for the oxidative cleavage of C-C bonds adjacent to a carbonyl group. While specific studies on the cobalt-catalyzed aerobic oxidative cleavage of this compound are not detailed in the provided results, research on related alkyl aldehydes and 1,2-diols provides insight into the potential reactivity. youtube.comthieme-connect.de

Cobalt nanoparticles have been shown to be effective catalysts for the aerobic oxidative cleavage and esterification of alkynes. Furthermore, atomically dispersed cobalt on N-doped carbon has demonstrated high activity for the oxidative cleavage of 1,2-diols to yield esters, ketones, or aldehydes under mild conditions with molecular oxygen. thieme-connect.de The mechanism of these reactions can involve a sequence of oxidation, nucleophilic addition, and C-C bond cleavage. thieme-connect.de The scope of these cobalt-catalyzed systems is broad, but limitations can arise from substrate structure and reaction conditions. For instance, in some cobalt-catalyzed systems, the presence of certain functional groups can affect catalyst activity and product selectivity.

Table 1: Examples of Cobalt-Catalyzed Aerobic Oxidative Cleavage Reactions

| Substrate Type | Catalyst System | Product Type | Reference |

| Alkyl Aldehydes | Cobalt-based catalyst | Ketones, Esters, Amides, α-Ketoamides | youtube.com |

| 1,2-Diols | Atomically dispersed Cobalt on N-doped carbon | Esters, Ketones, Aldehydes | thieme-connect.de |

| Alkynes | Cobalt nanoparticles | Esters | |

| 2-Aminophenols | Cobalt(II) and Cobalt(III) complexes | 2-Aminobenzoxazoles |

Reductive Transformations

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, 2,2-diphenyl-1-propanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reduction, 2,2-diphenyl-1-propanol, is a known compound.

Stereochemical Considerations in this compound Transformations

The presence of a prochiral center at the carbonyl carbon of this compound means that nucleophilic addition can lead to the formation of a new stereocenter. The stereochemical outcome of such reactions is governed by the facial selectivity of the nucleophilic attack. Several models, such as Cram's rule and the Felkin-Anh model, are used to predict the major diastereomer formed in the reaction of α-chiral aldehydes. youtube.comthieme-connect.de

According to the Felkin-Anh model, the largest group on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This directs the nucleophile to attack the carbonyl carbon from the less hindered face, leading to a predictable stereochemical outcome. While specific studies on the stereoselective reactions of this compound are not available in the provided results, these models provide a theoretical framework for predicting the stereochemistry of its addition reactions. The stereospecificity of a reaction, where different stereoisomers of the reactant give different stereoisomers of the product, is a key consideration in asymmetric synthesis.

Rearrangement Chemistry Involving this compound and its Precursors

Rearrangement reactions, such as the Pinacol and Wagner-Meerwein rearrangements, are important transformations in organic synthesis that involve the migration of an alkyl or aryl group.

The Pinacol rearrangement involves the conversion of a 1,2-diol to a ketone or aldehyde under acidic conditions. In the case of an asymmetrical pinacol, the migratory aptitude of the substituents plays a crucial role in determining the product. Phenyl groups, for instance, have a high migratory aptitude. A potential precursor to this compound via a rearrangement could be a 1,2-diol that, upon acid-catalyzed rearrangement, leads to the migration of a phenyl group.

The Wagner-Meerwein rearrangement is a 1,2-shift of a hydrogen, alkyl, or aryl group in a carbocationic intermediate. This type of rearrangement is common in the synthesis of complex molecules and can be a key step in the formation of specific carbon skeletons. While direct examples involving the synthesis of this compound via such a rearrangement are not provided, the general principles of these reactions are well-established and could be applied to design synthetic routes to this compound or its derivatives.

Unsuccessful Reactivity Patterns and Mechanistic Insights

The lack of reactivity of a compound under specific conditions can provide valuable mechanistic insights. The steric bulk imposed by the two phenyl groups and the methyl group in this compound significantly influences its ability to participate in reactions that require nucleophilic attack at the carbonyl carbon.

Imino-acylation reactions typically involve the nucleophilic addition of an amine to a carbonyl compound to form a hemiaminal, which then dehydrates to an imine or enamine, followed by an acylation step. In the case of this compound, the aldehyde carbon is highly sterically hindered. The two bulky phenyl groups and the adjacent methyl group create a congested environment that severely restricts the approach of nucleophiles.

This steric hindrance raises the activation energy for the initial nucleophilic attack by an amine, making the formation of the required hemiaminal intermediate kinetically unfavorable. While no specific studies detailing the failure of this compound in imino-acylation have been found, it can be inferred from general principles of steric effects in organic reactions. Aldehydes with significant steric bulk at the α-position are known to be poor substrates for reactions that depend on nucleophilic addition to the carbonyl group. This lack of reactivity provides insight into the mechanistic requirements of the imino-acylation protocol, highlighting its sensitivity to steric factors at the electrophilic center. The failure to react underscores the importance of substrate accessibility in the reaction mechanism.

Computational and Advanced Spectroscopic Characterization in Research on 2,2 Diphenylpropanal

Application of Quantum Chemical Methods for Mechanistic Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in dissecting complex reaction pathways and understanding the energetic landscape of chemical transformations involving 2,2-Diphenylpropanal. These theoretical approaches allow researchers to model intermediates, transition states, and reaction barriers, thereby elucidating reaction mechanisms that might be difficult to observe experimentally.

Density Functional Theory (DFT) Studies on Isomerization Pathways (e.g., Lewis Acid Catalysis)

DFT calculations are frequently employed to investigate isomerization pathways of organic molecules, including those potentially relevant to this compound. While specific DFT studies detailing the isomerization of this compound under Lewis acid catalysis were not directly found in the provided search results, DFT is a standard tool for such investigations. For instance, DFT has been utilized to study reaction mechanisms and stereoselectivities in similar cycloaddition reactions catalyzed by N-heterocyclic carbenes, providing a framework for understanding how Lewis acids might influence isomerization by stabilizing intermediates or transition states rsc.org. Such studies typically involve calculating the energies of various proposed intermediates and transition states to identify the lowest energy pathway, thereby elucidating the mechanistic details of Lewis acid-catalyzed isomerizations rsc.org.

Theoretical Investigations into Radical Intermediates and Transition States

Theoretical investigations, often employing DFT or similar computational chemistry methods, are crucial for understanding reactions that may involve radical intermediates or transition states. While direct theoretical studies focusing on radical intermediates specifically for this compound were not explicitly detailed in the search results, the general application of these methods is well-established. For example, theoretical studies are used to model reaction pathways, including those involving radical species, to determine activation energies and predict reaction outcomes chemrxiv.org. These calculations help in understanding the stability of potential radical intermediates and the energy barriers associated with their formation and subsequent reactions.

Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Advanced spectroscopic techniques are indispensable for confirming the structure of synthesized compounds like this compound and assessing their purity. These methods provide direct physical evidence of the molecule's identity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. For this compound, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Research has reported specific NMR data for this compound, including characteristic chemical shifts. For instance, ¹H NMR data shows a singlet for the methyl group at δ 1.78 ppm, phenyl protons appearing in a multiplet between δ 7.10–7.40 ppm, and a singlet for the aldehyde proton at δ 9.93 ppm acs.org. ¹³C NMR data includes signals for the methyl carbon (δ 22.5 ppm), the quaternary carbon bearing the phenyl groups (δ 65.5 ppm), and the aldehyde carbonyl carbon (δ 199.6 ppm) acs.org. These assignments are critical for confirming the presence of the expected structural features and distinguishing it from isomers or impurities libretexts.orgox.ac.uk.

Data Table: ¹H and ¹³C NMR Assignments for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Reference |

| ¹H NMR | 1.78 | s (CH₃) | acs.org |

| ¹H NMR | 7.10–7.40 | m (10H, Phenyl) | acs.org |

| ¹H NMR | 9.93 | s (CHO) | acs.org |

| ¹³C NMR | 22.5 | CH₃ | acs.org |

| ¹³C NMR | 65.5 | C (quaternary) | acs.org |

| ¹³C NMR | 199.6 | CHO | acs.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is vital for identifying functional groups within a molecule by detecting the absorption of specific infrared frequencies corresponding to bond vibrations. For this compound, the presence of an aldehyde functional group is typically indicated by a strong absorption band in the carbonyl (C=O) stretching region. Literature data for this compound reports IR absorptions at 1450, 1490, 1600, and 1725 cm⁻¹ acs.org. The band at 1725 cm⁻¹ is characteristic of the carbonyl stretch of an aldehyde vscht.czutdallas.edulibretexts.org. The other bands (1450, 1490, 1600 cm⁻¹) are consistent with C-H stretching and bending vibrations, as well as aromatic ring absorptions vscht.cz.

Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group/Vibration | Assignment | Reference |

| 1725 | C=O stretch | Aldehyde carbonyl | acs.org |

| 1600 | C=C stretch | Aromatic ring | acs.orgvscht.cz |

| 1490 | C-H bend/stretch | Aromatic ring | acs.orgvscht.cz |

| 1450 | C-H bend/stretch | Aliphatic/Aromatic | acs.orgvscht.cz |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation patterns, which can be used for structural confirmation and identification. Electron ionization (EI) mass spectrometry is commonly used. While specific EI-MS data for this compound was not directly presented in the search results, general MS principles apply. The molecular weight of this compound (C₁₅H₁₄O) is approximately 210.27 g/mol . Fragmentation patterns for aldehydes often include the molecular ion (M⁺), loss of the formyl radical (M-29), and alpha-cleavage libretexts.orgmiamioh.edu. For compounds with phenyl groups, fragments related to tropylium (B1234903) ions (m/z 91) or phenyl fragments can also be observed stackexchange.com. The PubChem entry for 2,2-Diphenylpropane (B1583060) (a related compound) lists GC-MS data with a total of 98 peaks and a top peak at m/z 181, indicating fragmentation analysis has been performed on similar structures nih.gov.

Role of 2,2 Diphenylpropanal As a Versatile Building Block in Complex Organic Synthesis

Integration of 2,2-Diphenylpropanal in Multi-Step Syntheses

This compound serves as a key intermediate in various multi-step synthetic pathways. Its aldehyde functionality can be readily transformed into a variety of other functional groups, allowing for chain extension, cyclization, or the introduction of diverse substituents. The geminal diphenyl groups can also influence the stereochemical outcome of reactions occurring at or near the aldehyde center, or provide a rigid framework within a larger molecule.

Research has utilized this compound in synthetic studies, evidenced by its characterization data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, its ¹H NMR spectrum typically shows a singlet for the methyl group and a singlet for the aldehyde proton, alongside aromatic signals, while its ¹³C NMR spectrum reveals distinct signals for the methyl carbon, the quaternary alpha-carbon, the aldehyde carbonyl, and the aromatic carbons acs.orgerowid.org. The compound has also been identified as a product in certain epoxide rearrangement reactions catalyzed by indium(III) chloride, highlighting its formation within synthetic sequences acs.orgerowid.org. Furthermore, in studies exploring the scope of new catalytic methods, this compound has been employed as a substrate to evaluate reaction efficiency and limitations rsc.orgub.edu.

Functional Group Interconversions and Derivatizations of this compound

The aldehyde group in this compound is the primary site for functional group interconversions and derivatizations. It can undergo a wide array of reactions characteristic of aldehydes, including oxidation to carboxylic acids, reduction to primary alcohols, nucleophilic additions (e.g., Grignard reactions, Wittig reactions), and condensation reactions (e.g., imine formation). The steric bulk of the geminal diphenyl groups can, however, modulate the rate and selectivity of these transformations compared to less substituted aldehydes.

Synthesis of Ether Derivatives (e.g., 3-(Benzyloxy)-2,2-diphenylpropanal)

A notable derivatization involves the synthesis of ether derivatives. For example, 3-(Benzyloxy)-2,2-diphenylpropanal has been synthesized with high yield and purity. This synthesis typically starts from diphenylacetaldehyde (B122555), which is first converted into a 2,2-disubstituted propanediol. Subsequent steps involve protection of the diol, reduction of an acetal (B89532) to an alcohol, and finally, oxidation of the alcohol to the aldehyde. A reported synthesis of 3-(Benzyloxy)-2,2-diphenylpropanal achieved a yield of 95% through a sequence involving trans-acetalization, a DIBALH-promoted acetal reduction, and a Dess–Martin periodinane-promoted oxidation acs.org.

Table 1: Synthesis of 3-(Benzyloxy)-2,2-diphenylpropanal

| Step | Transformation | Reagents/Conditions | Yield | Reference |

| 1 | Conversion of diphenylacetaldehyde to 2,2-disubstituted propanediol | Reported literature procedure | - | acs.org |

| 2 | Protection and subsequent reduction/oxidation to form 3-(Benzyloxy)-2,2-diphenylpropanal | Trans-acetalization, DIBALH reduction, Dess–Martin periodinane oxidation | 95% | acs.org |

Strategic Utilization in the Construction of Carbon Skeletons and Chiral Structures

The structure of this compound lends itself to the strategic construction of carbon skeletons, particularly those featuring quaternary carbon centers. The aldehyde group can participate in carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Wittig reactions, to extend the carbon chain. While this compound itself is achiral, its derivatives or reactions involving it can be designed to create chiral centers. Research into the enolate chemistry of α,α-disubstituted aldehydes, a class to which this compound belongs, has focused on the construction of acyclic quaternary stereogenic centers epfl.ch. Although specific examples of this compound being directly used for asymmetric synthesis are not detailed in the provided snippets, its structural motif suggests potential applications in stereoselective transformations when appropriately functionalized or employed in chiral catalytic systems.

Comparison with Other α,α-Disubstituted Aldehyde Building Blocks

When compared to other α,α-disubstituted aldehyde building blocks, such as α,α-dimethylaldehydes or aldehydes with different aryl substituents, this compound presents distinct characteristics. The presence of two phenyl groups introduces significant steric bulk around the alpha-carbon and the aldehyde. This steric hindrance can influence the reactivity of the aldehyde group, potentially slowing down reactions or altering selectivity compared to less hindered analogues.

For instance, in the context of asymmetric imino-acylation of alkenes, reactions employing α-trisubstituted aldehydes like pivalaldehyde and this compound failed to yield the desired products, suggesting that the steric congestion in these substrates can be prohibitive for certain catalytic cycles rsc.org. In contrast, other α,α-disubstituted aldehydes might be more amenable to such transformations or offer different reactivity profiles. The choice between this compound and other α,α-disubstituted aldehydes often depends on the specific synthetic goal, the desired steric environment, and the compatibility with reaction conditions.

Table 2: Comparative Features of α,α-Disubstituted Aldehydes

| Aldehyde Building Block | α,α-Substitution | Key Structural Feature | Potential Reactivity Influence |

| This compound | Geminal Diphenyl | High steric bulk, aromatic character at α-position | Can hinder reactions, alter selectivity; useful for rigid frameworks; potential for π-π interactions. |

| Pivalaldehyde (2,2-Dimethylpropanal) | Geminal Dimethyl | Moderate steric bulk, aliphatic character | Less hindering than diphenyl, may participate in a broader range of reactions. |

| Other α,α-Dialkyl Aldehydes | Geminal Alkyl | Varies with alkyl chain length | Steric and electronic effects are generally less pronounced than with aryl substituents. |

Compound List:

this compound

3-(Benzyloxy)-2,2-diphenylpropanal

Future Research Directions and Unexplored Reactivity of 2,2 Diphenylpropanal

Development of Novel Catalytic Transformations

The reactivity of the aldehyde group in 2,2-diphenylpropanal is significantly influenced by the steric bulk of the adjacent diphenylmethyl group. This steric hindrance can be exploited to develop novel catalytic transformations that are otherwise challenging with less encumbered aldehydes.

Future research could focus on the following areas:

C-H Functionalization: The development of catalytic systems, potentially involving transition metals like rhodium, iridium, or palladium, could enable the selective functionalization of the C-H bonds of the phenyl rings. This could lead to the synthesis of a variety of derivatives with potential applications in materials science and medicinal chemistry.

Decarbonylative Coupling Reactions: Investigating transition-metal catalyzed decarbonylative cross-coupling reactions of this compound with various coupling partners, such as boronic acids, organosilanes, or organostannanes, could provide a novel route to the synthesis of unsymmetrical triarylmethanes.

Umpolung Reactivity: Exploring the umpolung (polarity inversion) of the aldehyde functionality through N-heterocyclic carbene (NHC) catalysis could open up new avenues for its use as a nucleophilic acyl anion equivalent. This would enable reactions with various electrophiles to form novel ketone structures. The steric hindrance of the diphenylmethyl group could play a crucial role in controlling the stereoselectivity of such transformations.

A hypothetical catalytic cycle for an NHC-catalyzed umpolung reaction of this compound is presented below:

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the NHC on the aldehyde carbonyl carbon. | Breslow intermediate |

| 2 | Deprotonation to form the key acyl anion equivalent. | Acyl anion equivalent |

| 3 | Nucleophilic attack on an electrophile (E+). | Adduct |

| 4 | Elimination of the NHC catalyst to yield the final product. | Ketone |

Applications in Asymmetric Synthesis

The prochiral nature of the carbonyl carbon in this compound, despite the absence of an α-hydrogen, makes it an interesting, albeit challenging, substrate for asymmetric synthesis. The development of chiral catalysts that can effectively differentiate between the two enantiotopic faces of the aldehyde group is a key area for future investigation.

Potential applications in asymmetric synthesis include:

Asymmetric Addition Reactions: The design of highly enantioselective organocatalysts (e.g., chiral amines, phosphoric acids) or metal-based catalysts for the addition of nucleophiles such as organometallic reagents, cyanide, or nitroalkanes to the carbonyl group could lead to the synthesis of enantioenriched tertiary alcohols. The steric bulk of the substrate would demand catalysts with highly specific and well-defined chiral pockets.

Catalytic Asymmetric Reductions: The development of chiral reducing agents or catalytic hydrogenation systems for the enantioselective reduction of the aldehyde to the corresponding alcohol would provide access to valuable chiral building blocks.

[2+2] Cycloadditions: The enantioselective [2+2] cycloaddition of this compound with activated alkenes, catalyzed by chiral Lewis acids or photoredox catalysts, could be a promising route to chiral oxetanes, which are important structural motifs in many biologically active compounds.

The success of these asymmetric transformations would heavily rely on the careful design of the chiral catalyst to overcome the steric hindrance and achieve high levels of stereocontrol.

Expansion of Synthetic Scope and Methodologies

Beyond the development of novel catalytic reactions, there is significant scope for expanding the general synthetic utility of this compound.

Future research in this area could involve:

Multicomponent Reactions: Designing novel multicomponent reactions where this compound acts as a key building block could provide rapid access to complex molecular architectures. The steric hindrance could be a tool to control the regioselectivity of these reactions.

Flow Chemistry Applications: The use of continuous flow technologies for the synthesis and transformation of this compound could offer advantages in terms of reaction control, safety, and scalability, particularly for reactions that are difficult to control under batch conditions.

Derivatization and Functionalization: A systematic exploration of the derivatization of the aldehyde group into other functional groups (e.g., imines, oximes, hydrazones) and their subsequent reactivity would broaden the synthetic toolbox available for this scaffold.

Q & A

Q. What are the established synthetic routes for 2,2-Diphenylpropanal, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or oxidation of 2,2-Diphenylpropanol. For example, using aluminum chloride (AlCl₃) as a catalyst in a benzene solvent can yield the aldehyde. Optimization includes:

- Temperature control (e.g., 0–5°C to minimize side reactions).

- Catalyst purity (e.g., anhydrous AlCl³ to prevent hydrolysis).

- Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Table 1 : Synthetic Routes and Yields

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃ | Benzene | 65–75 | 90–95 | |

| Oxidation of Propanol | PCC/CH₂Cl₂ | DCM | 50–60 | 85–90 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows aldehyde proton at δ 9.8–10.2 ppm and aromatic protons at δ 7.2–7.5 ppm.

- IR : Strong C=O stretch at ~1720 cm⁻¹.

- MS : Molecular ion peak at m/z 210 (M⁺).

Cross-validation with computational tools (e.g., Gaussian for IR/NMR simulations) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods for volatile aldehyde handling.

- PPE: Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact).

- Waste disposal: Segregate aldehyde-containing waste for incineration .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., asymmetric catalysis)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For example:

- Predicting regioselectivity in nucleophilic additions (e.g., Grignard reactions).

- Analyzing steric effects from diphenyl groups using molecular docking simulations .

Q. What strategies resolve discrepancies in catalytic efficiency data during this compound synthesis?

- Methodological Answer :

- Variable isolation : Test catalyst purity, solvent moisture, and temperature gradients systematically.

- Statistical analysis : Use ANOVA to identify significant variables (e.g., catalyst loading vs. yield).

- Reproducibility checks : Cross-validate with independent labs using standardized protocols .

Q. How do substituents on the phenyl rings influence the stability and reactivity of this compound derivatives?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -NO₂) reduce aldehyde stability (↑ oxidation).

- Electron-donating groups (e.g., -OCH₃) enhance stability but slow reaction kinetics.

Table 2 : Substituent Effects on Stability

| Derivative | Substituent | Half-life (h, 25°C) | Reactivity (k, M⁻¹s⁻¹) |

|---|---|---|---|

| 2,2-Bis(4-NO₂Ph)propanal | -NO₂ | 12 | 0.45 |

| 2,2-Bis(4-OCH₃Ph)propanal | -OCH₃ | 48 | 0.12 |

Q. What role does this compound play in studying enzyme inhibition mechanisms?

- Methodological Answer : The aldehyde group forms Schiff bases with lysine residues in enzymes (e.g., dehydrogenases).

- Kinetic assays : Measure IC₅₀ values under varying pH/temperature.

- X-ray crystallography : Resolve inhibitor-enzyme complexes to identify binding sites .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。